molecular formula C17H11Cl2NO2S2 B4722373 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4722373
M. Wt: 396.3 g/mol
InChI Key: QZPIPMRRLAVKNN-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DCMOT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific research studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that the compound may act through multiple pathways. 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been shown to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and inflammation. Furthermore, 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to interact with various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines and chemokines. Additionally, 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has limited solubility in water and may require the use of organic solvents for experiments. Additionally, the mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the development of 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, modifications to the structure of 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may improve its solubility and bioavailability, making it more suitable for clinical use. Furthermore, combination therapy with other drugs may enhance the therapeutic effects of 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Finally, the development of novel drug delivery systems may improve the efficacy and safety of 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one for clinical use.
Conclusion
In conclusion, 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various scientific research studies for its potential therapeutic applications. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for its development. Further research is needed to fully understand the potential of 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent.

Scientific Research Applications

5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have hypoglycemic and hypolipidemic effects in diabetic animal models. Additionally, 5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2S2/c1-22-11-5-2-4-10(8-11)20-16(21)15(24-17(20)23)9-12-13(18)6-3-7-14(12)19/h2-9H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPIPMRRLAVKNN-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(2,6-dichlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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